molecular formula C18H24N4O4 B14642435 1-Acetyl-L-prolyl-L-phenylalanylglycinamide CAS No. 52134-73-3

1-Acetyl-L-prolyl-L-phenylalanylglycinamide

Cat. No.: B14642435
CAS No.: 52134-73-3
M. Wt: 360.4 g/mol
InChI Key: COZVLTWAEIKRMJ-GJZGRUSLSA-N
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Description

1-Acetyl-L-prolyl-L-phenylalanylglycinamide is a synthetic peptide compound composed of the amino acids proline, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-L-phenylalanylglycinamide typically involves the stepwise coupling of the amino acids proline, phenylalanine, and glycine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, leading to modifications of the peptide chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

1-Acetyl-L-prolyl-L-phenylalanylglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine: Another synthetic peptide with a similar structure but different amino acid composition.

    Prolylphenylalanine: A dipeptide composed of proline and phenylalanine, used in biochemical and biomedical research.

Uniqueness

1-Acetyl-L-prolyl-L-phenylalanylglycinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

52134-73-3

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H24N4O4/c1-12(23)22-9-5-8-15(22)18(26)21-14(17(25)20-11-16(19)24)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H2,19,24)(H,20,25)(H,21,26)/t14-,15-/m0/s1

InChI Key

COZVLTWAEIKRMJ-GJZGRUSLSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N

Origin of Product

United States

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